molecular formula C13H19N3O B1371052 3-Amino-4-(2-methylpiperidin-1-yl)benzamide CAS No. 915922-42-8

3-Amino-4-(2-methylpiperidin-1-yl)benzamide

Cat. No.: B1371052
CAS No.: 915922-42-8
M. Wt: 233.31 g/mol
InChI Key: BKZDWTZMQYSIDZ-UHFFFAOYSA-N
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Description

3-Amino-4-(2-methylpiperidin-1-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with an amino group and a 2-methylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-methylpiperidin-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-amino-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia to yield 3-amino-4-nitrobenzamide.

    Reduction of the Nitro Group: The nitro group in 3-amino-4-nitrobenzamide is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Substitution with 2-Methylpiperidine: The final step involves the substitution of the amino group with 2-methylpiperidine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-methylpiperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions typically require acidic or basic conditions depending on the substituent being introduced.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Introduction of various functional groups onto the benzamide core.

Scientific Research Applications

3-Amino-4-(2-methylpiperidin-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biochemical assays to study its interaction with biological macromolecules.

    Industry: It may be used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-methylpiperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(2-methylpiperidin-1-yl)benzamide: Similar structure but with different substitution pattern.

    3-Amino-4-(1-methylpiperidin-2-yl)benzamide: Similar structure but with different piperidine ring substitution.

Uniqueness

3-Amino-4-(2-methylpiperidin-1-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

3-amino-4-(2-methylpiperidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-4-2-3-7-16(9)12-6-5-10(13(15)17)8-11(12)14/h5-6,8-9H,2-4,7,14H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZDWTZMQYSIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656048
Record name 3-Amino-4-(2-methylpiperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-42-8
Record name 3-Amino-4-(2-methylpiperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-(2-methyl-1-piperidinyl)benzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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